
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound of interest, 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a derivative of dioxaborolane, which is a class of heterocyclic boron-containing compounds. These compounds are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-boron bonds which are useful in cross-coupling reactions.
Synthesis Analysis
The synthesis of dioxaborolane derivatives typically involves the reaction of boronic esters with appropriate organic substrates. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Although the specific synthesis of 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a chloroalkene and a tetramethyl dioxaborolane under catalytic conditions.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives is characterized by a boron atom bonded to two oxygen atoms forming a cyclic structure. The X-ray diffraction study of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, revealed no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in these compounds is available for further chemical reactions.
Chemical Reactions Analysis
Dioxaborolane derivatives are known to participate in various chemical reactions, particularly those involving the boron atom. For instance, the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere led to the formation of a compound with a dioxaborolane ring . This indicates the reactivity of the boron center in such compounds, which can be exploited in organic synthesis to create complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The crystalline structure of these compounds, as determined by X-ray diffraction, provides insight into their solid-state properties . The chemical reactivity, particularly at the boron atom, is a key feature of these compounds, as it allows for the formation of carbon-boron bonds, which are pivotal in many organic transformations . The solubility, melting point, and stability of these compounds would depend on the substituents attached to the dioxaborolane ring, which can be tailored to suit specific synthetic applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has shown various synthesis methods and structural analyses of compounds related to 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, Wu et al. (2021) synthesized related compounds and characterized their structure using spectroscopy and X-ray diffraction, confirming their molecular structures through DFT calculations (Wu et al., 2021). Li and Wang (2016) also prepared a related compound, analyzing its molecular structure and crystal characteristics (Li & Wang, 2016).
Molecular Properties and Applications
The compound's molecular properties and potential applications have been a focus of research. For example, Huang et al. (2021) investigated the molecular electrostatic potential and frontier molecular orbitals of related compounds, revealing some of their physicochemical properties (Huang et al., 2021). In another study, Fandrick et al. (2012) described a scalable process for preparing a similar compound, highlighting its use as a propargylation reagent (Fandrick et al., 2012).
Advanced Material Synthesis
The compound has been utilized in the synthesis of advanced materials. For instance, Yokozawa et al. (2011) explored its use in the synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization, achieving high regioregularity and narrow molecular weight distribution (Yokozawa et al., 2011). Batsanov et al. (2012) isolated various polymorphs of pyrene derivatives using a similar compound, studying their crystal structures and differential scanning calorimetry (Batsanov et al., 2012).
Catalysis and Chemical Reactions
Research has also been conducted on the use of related compounds in catalysis and chemical reactions. Murata et al. (2002) demonstrated the use of pinacolborane, a related compound, in the dehydrogenative borylation of vinylarenes, achieving regio- and stereodefined synthesis of vinylboronates (Murata et al., 2002).
Polymerization and Nanoparticle Synthesis
The compound has been instrumental in the field of polymerization and nanoparticle synthesis. For example, Yokoyama et al. (2007) investigated its role in the chain-growth polymerization of polyfluorene, revealing insights into the polymerization mechanism (Yokoyama et al., 2007). Fischer et al. (2013) used related complexes to synthesize brightly fluorescent nanoparticles with high quantum yields (Fischer et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(E)-3-chloroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDNUSUVDDICF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




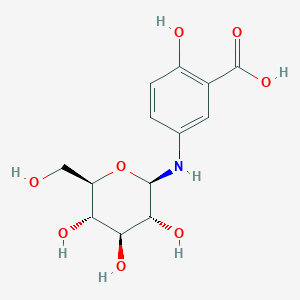




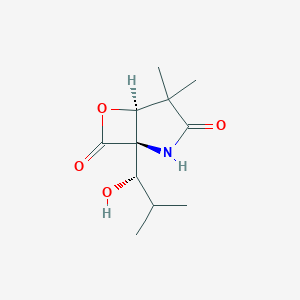

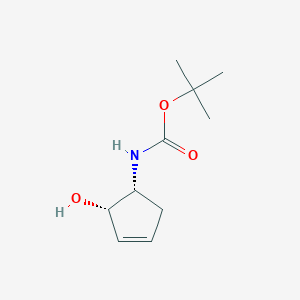
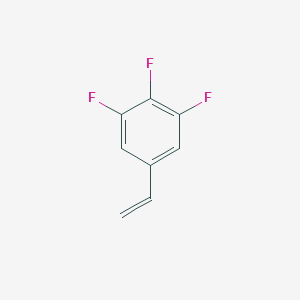
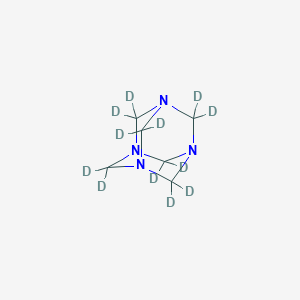
![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)
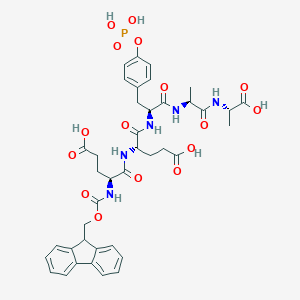
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)